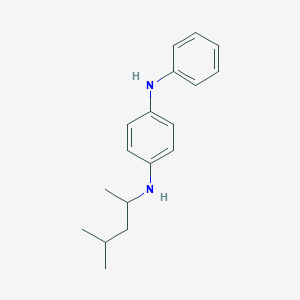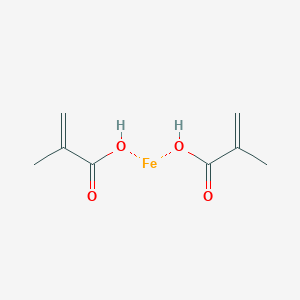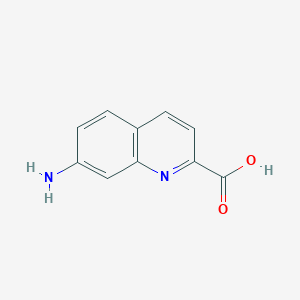
7-Aminoquinoline-2-carboxylic acid
Descripción general
Descripción
7-Aminoquinoline-2-carboxylic acid is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features. It belongs to the broader class of quinoline derivatives, which are known for their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Pictet-Spengler reaction, as demonstrated in the synthesis of related compounds like 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, where diiodo- or dibromo-substituted tyrosine undergoes catalytic dehalogenation to yield the desired product in high optical purity (Verschueren et al., 1992). Similar methodologies may apply to the synthesis of 7-Aminoquinoline-2-carboxylic acid, indicating a complex process involving halogenated precursors and specific catalysts.
Molecular Structure Analysis
Structural analysis of quinoline derivatives, including those similar to 7-Aminoquinoline-2-carboxylic acid, often relies on quantum-chemical calculations and X-ray structural analysis. For instance, the molecular and crystal structures of related quinoline carboxylates have been elucidated using these techniques, providing insights into the conformation and electronic properties of these molecules (Rudenko et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution, depending on the functional groups present. For example, the synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid showcases a modified Conrad-Limpach procedure followed by nucleophilic non-isotopic exchange, highlighting the reactivity of quinoline carboxylic acids in halogenation and dehalogenation reactions (Dumont & Slegers, 2010).
Physical Properties Analysis
The physical properties of 7-Aminoquinoline-2-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis and pharmaceutical formulations. Studies on related quinoline derivatives reveal that crystallization techniques and the presence of coformers can significantly influence these properties, leading to the formation of multicomponent crystals with varied solubility and thermal stability profiles (Clements et al., 2019).
Aplicaciones Científicas De Investigación
7-Aminoquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10 H8 N2 O2 . It’s a type of quinoline, a class of compounds that have wide-ranging applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry and are often used as scaffolds in drug discovery .
As for the methods of application or experimental procedures, quinolines are typically synthesized using classical protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More modern methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
-
Synthesis of Biologically Active Compounds
- Quinoline and its analogues have been synthesized for various biological and pharmaceutical activities . For example, they’ve been used in the synthesis of biologically active compounds .
- The methods of application or experimental procedures typically involve classical protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More modern methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
-
Anti-Inflammatory Potential
-
Antibacterial and Antioxidant Activities
-
Medicinal Significance
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
-
Synthesis of Biologically Active Compounds
- Quinoline and its analogues have been synthesized for various biological and pharmaceutical activities . For example, they’ve been used in the synthesis of biologically active compounds .
- The methods of application or experimental procedures typically involve classical protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More modern methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
-
Anti-Inflammatory Potential
-
Antibacterial and Antioxidant Activities
-
Medicinal Significance
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Propiedades
IUPAC Name |
7-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMARFHABQOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626747 | |
| Record name | 7-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinoline-2-carboxylic acid | |
CAS RN |
106139-28-0 | |
| Record name | 7-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



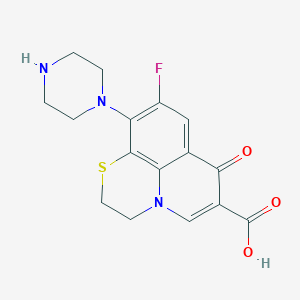
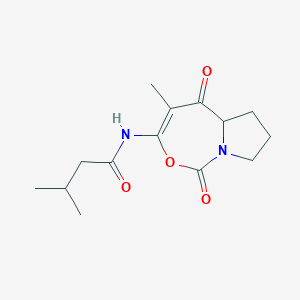
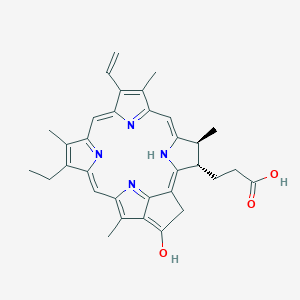

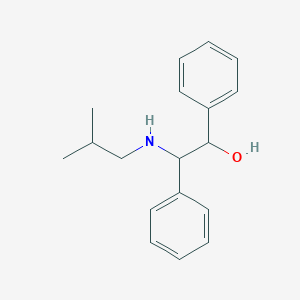
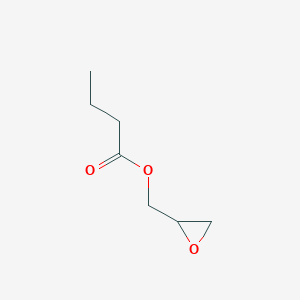
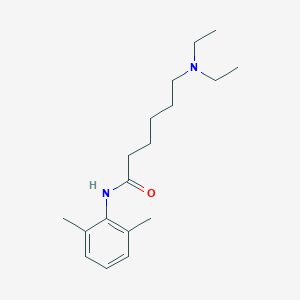
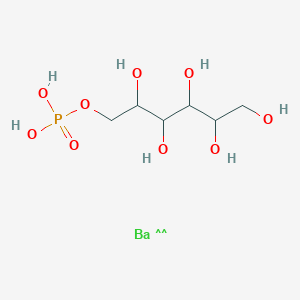
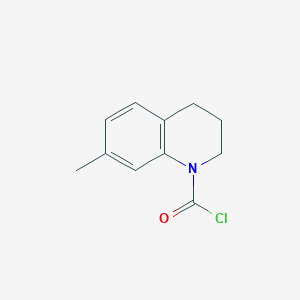
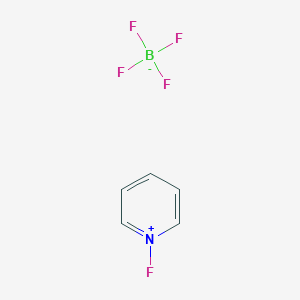
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

